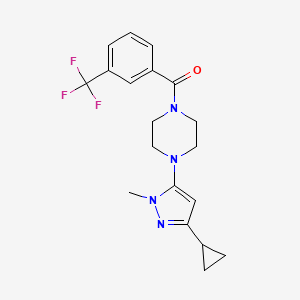

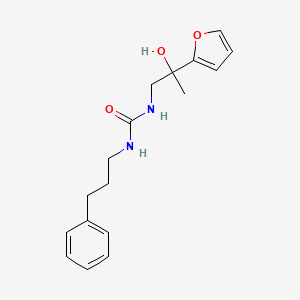

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a small molecule that has been identified in several series of inhibitors of TrkA with unique binding modes . It has been used in the development of pan-Trk inhibitor series that exhibit high selectivity for TrkA/B/C versus a diverse panel of kinases .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, one method involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacts with 1-methylpiperazine .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazole ring, a piperazine ring, and a phenyl ring with a trifluoromethyl group .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Novel derivatives, including similar structures to the mentioned compound, have shown significant antibacterial and antifungal activities. These compounds were synthesized and characterized, exhibiting good antibacterial activity against strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and antifungal activity against T. viride, A. flavus, A. brasillansis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022).

Anticancer and Antituberculosis Activities

Some derivatives have been synthesized with the purpose of assessing their anticancer and antituberculosis potential. Selected compounds demonstrated in vitro anticancer activity against human breast cancer cell line MDA-MB-435 and significant antituberculosis activity, highlighting the chemical structure's potential in medical research for treating complex diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Characterization for Biological Studies

The chemical structure has been a focus for synthesis and characterization to explore its biological activities. Studies involved the synthesis of novel pyrazole carboxamide derivatives containing piperazine moiety, characterized by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. These efforts are foundational for further biological and pharmacological studies (Lv, Ding, & Zhao, 2013).

Bacterial Biofilm and Enzyme Inhibition

Investigations into novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown promising results as potent inhibitors of bacterial biofilm and MurB enzymes. Such compounds have demonstrated significant inhibitory activities against various bacterial strains and are potential candidates for addressing antibiotic resistance and bacterial infections (Mekky & Sanad, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c1-24-17(12-16(23-24)13-5-6-13)25-7-9-26(10-8-25)18(27)14-3-2-4-15(11-14)19(20,21)22/h2-4,11-13H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPRSACAHDWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2453334.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)